molecular formula C14H9FN2OS B2761477 N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide CAS No. 922879-56-9

N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide

Cat. No.: B2761477
CAS No.: 922879-56-9
M. Wt: 272.3
InChI Key: YHGQJSDIZGSZRS-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Scientific Research Applications

N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide has been extensively studied for its potential applications in scientific research. Some of its notable applications include:

Comparison with Similar Compounds

N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide can be compared with other benzothiazole derivatives to highlight its uniqueness. Similar compounds include:

This compound stands out due to its specific substitution pattern and the presence of a fluorine atom, which can enhance its biological activity and selectivity .

Biological Activity

N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antibacterial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11H8FN3SC_{11}H_{8}FN_{3}S, with a molecular weight of approximately 225.27 g/mol. The presence of the benzothiazole moiety, combined with the fluorine substitution, enhances its lipophilicity and bioavailability, potentially improving interactions with biological targets.

Antibacterial Activity

Research has shown that benzothiazole derivatives exhibit notable antibacterial properties. This compound has been assessed for its efficacy against various bacterial strains. A study indicated that compounds with similar structures demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (µg/mL)
5aStaphylococcus aureus3.9
4bSalmonella typhimurium25–50
4bKlebsiella pneumonia25–50

The minimum inhibitory concentration (MIC) values suggest that derivatives of benzothiazole can be as effective as standard antibiotics like streptomycin .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. For example:

  • Cell Lines Tested : A431 (epidermoid carcinoma), A549 (lung carcinoma), H1299 (non-small cell lung cancer).
  • Effects Observed : Significant inhibition of cell proliferation and induction of apoptosis at concentrations as low as 1 µM.

A detailed study showed that the compound affected key signaling pathways involved in cancer cell survival and proliferation, including downregulation of IL-6 and TNF-α, which are critical in inflammatory responses associated with cancer progression .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in cellular processes:

  • Antibacterial Mechanism : It may inhibit enzymes like dihydroorotase and DNA gyrase, crucial for bacterial DNA replication and synthesis .
  • Anticancer Mechanism : The compound's effects on apoptosis are likely mediated through the activation of caspases and modulation of cell cycle checkpoints .

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of benzothiazole derivatives found that those containing fluorine substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. This suggests that fluorination plays a crucial role in improving bioactivity against pathogens.
  • Anticancer Potential : In a comparative analysis, this compound was tested alongside other known anticancer agents. The results indicated that it not only inhibited tumor growth but also reduced metastatic potential in animal models.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2OS/c15-10-3-1-9(2-4-10)14(18)17-11-5-6-13-12(7-11)16-8-19-13/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGQJSDIZGSZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)SC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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